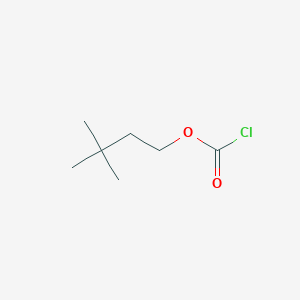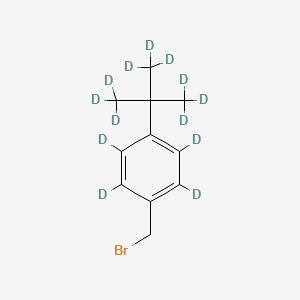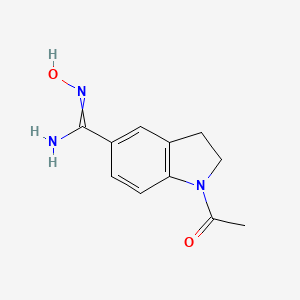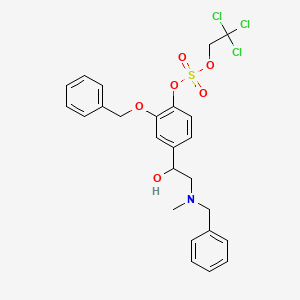
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate is a complex organic compound that features a combination of benzyl, methyl, amino, hydroxyethyl, benzyloxy, and trichloroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate typically involves multiple steps, including:
Formation of the Benzyl(methyl)amino Group: This can be achieved by reacting benzylamine with methyl iodide under basic conditions.
Introduction of the Hydroxyethyl Group: This step may involve the reaction of the benzyl(methyl)amine with an epoxide such as ethylene oxide.
Attachment of the Benzyloxy Group: This can be done through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Formation of the Trichloroethyl Sulfate Group: This step involves the reaction of the phenyl group with trichloroethyl sulfate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The trichloroethyl group can be reduced to form a simpler ethyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a simpler alkyl group.
Substitution: Formation of a new ether or ester compound.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology
Medicine
The compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
In industrial applications, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Ether
- 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Ester
Uniqueness
The presence of the sulfate group in 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate distinguishes it from similar compounds, potentially offering unique reactivity and applications.
特性
分子式 |
C25H26Cl3NO6S |
|---|---|
分子量 |
574.9 g/mol |
IUPAC名 |
[4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C25H26Cl3NO6S/c1-29(15-19-8-4-2-5-9-19)16-22(30)21-12-13-23(35-36(31,32)34-18-25(26,27)28)24(14-21)33-17-20-10-6-3-7-11-20/h2-14,22,30H,15-18H2,1H3 |
InChIキー |
PRJYXOMZEOXDIA-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OS(=O)(=O)OCC(Cl)(Cl)Cl)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


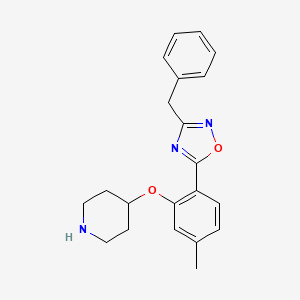
![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
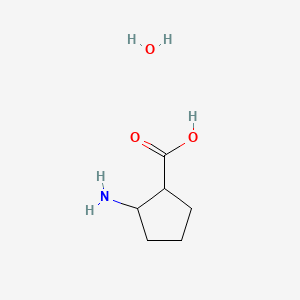
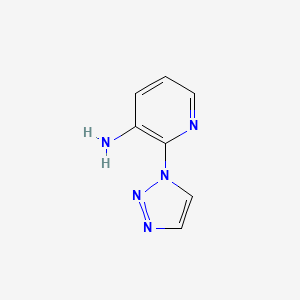
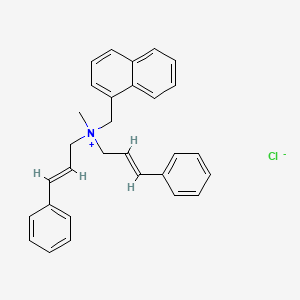
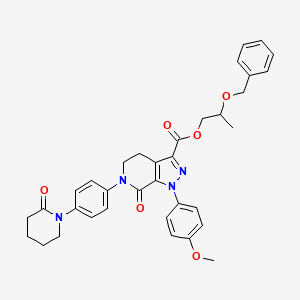
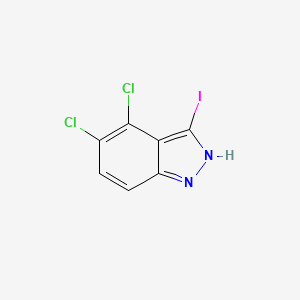
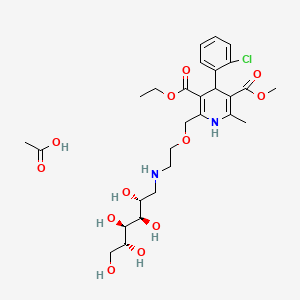
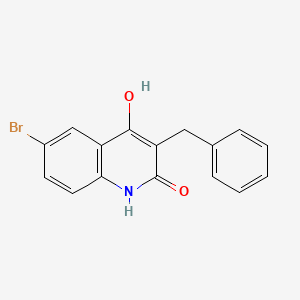
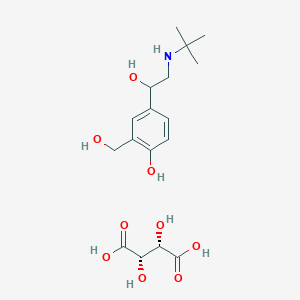
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
